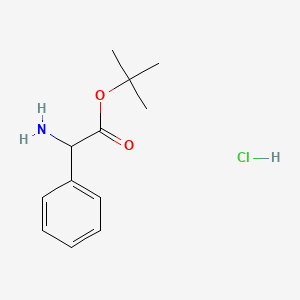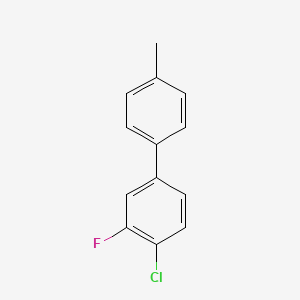
3-Deoxy-1,2-O-isopropylidene-5-O-toluoyl-b-L-ribofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Deoxy-1,2-O-isopropylidene-5-O-toluoyl-b-L-ribofuranose: is a methylated form of ribose, a sugar that forms the backbone of polysaccharides and is modified with glycosylation . This compound is a purine nucleoside analog, which means it mimics the structure of purine nucleosides and has broad antitumor activity targeting indolent lymphoid malignancies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-1,2-O-isopropylidene-5-O-toluoyl-b-L-ribofuranose involves several key steps. One method includes the deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-D-ribofuranoside by reductive displacement using hydride reagents. Subsequent total hydrolysis followed by acetylation leads to the formation of the compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is typically synthesized in high purity for research purposes. Custom synthesis services are available to produce this compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Deoxy-1,2-O-isopropylidene-5-O-toluoyl-b-L-ribofuranose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Deoxy-1,2-O-isopropylidene-5-O-toluoyl-b-L-ribofuranose is used as a building block for the synthesis of more complex molecules. It is also used in studies involving carbohydrate chemistry and nucleoside analogs .
Biology: In biology, this compound is used to study the structure and function of nucleosides and their analogs. It is also used in research involving glycosylation and polysaccharide formation .
Medicine: In medicine, this compound has shown potential as an antitumor agent. Its anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) .
Industry: In industry, this compound is used in the development of pharmaceuticals and other chemical products. It is also used in the production of high-purity reference standards for pharmaceutical testing .
Wirkmechanismus
The mechanism of action of 3-Deoxy-1,2-O-isopropylidene-5-O-toluoyl-b-L-ribofuranose involves its role as a purine nucleoside analog. It mimics the structure of natural nucleosides and interferes with DNA synthesis. This interference leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells . The molecular targets and pathways involved include the inhibition of DNA polymerase and the activation of apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
3-Deoxy-1,2-O-isopropylidene-5-O-(p-toluoyl)-L-arabinofuranose: This compound is also a purine nucleoside analog with similar antitumor activity.
1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose: This compound is another nucleoside analog used in similar research applications.
Uniqueness: 3-Deoxy-1,2-O-isopropylidene-5-O-toluoyl-b-L-ribofuranose is unique due to its specific structure and the presence of the toluoyl group, which enhances its antitumor activity. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable compound in cancer research .
Eigenschaften
Molekularformel |
C16H20O5 |
|---|---|
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
2-(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxy-1-(2-methylphenyl)ethanone |
InChI |
InChI=1S/C16H20O5/c1-9-6-4-5-7-10(9)13(17)14(18)11-8-12-15(19-11)21-16(2,3)20-12/h4-7,11-12,14-15,18H,8H2,1-3H3 |
InChI-Schlüssel |
IEUQQRYRFFBWPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)C(C2CC3C(O2)OC(O3)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate](/img/structure/B12097217.png)





![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid](/img/structure/B12097251.png)

![2,4,6,9,11-Pentaoxatricyclo[6.4.0.0(3.7)]dodecan-12-methanol, 5,5-dimethyl-10-phenyl-](/img/structure/B12097265.png)

